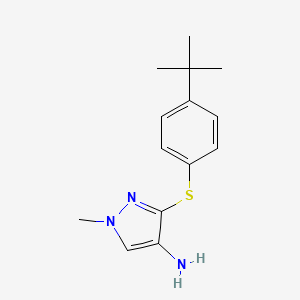
N-cyclobutyl-3-fluoro-N-(2-hydroxyethyl)pyridine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclobutyl-3-fluoro-N-(2-hydroxyethyl)pyridine-4-carboxamide, also known as ABT-639, is a selective T-type calcium channel blocker. It is a small molecule drug that has been extensively studied for its potential therapeutic applications in various diseases.
作用機序
The mechanism of action of N-cyclobutyl-3-fluoro-N-(2-hydroxyethyl)pyridine-4-carboxamide involves its selective inhibition of T-type calcium channels. These channels are involved in the regulation of neuronal excitability and neurotransmitter release, and their dysfunction has been implicated in various diseases, including epilepsy, neuropathic pain, and hypertension. By blocking these channels, N-cyclobutyl-3-fluoro-N-(2-hydroxyethyl)pyridine-4-carboxamide can reduce neuronal excitability and neurotransmitter release, leading to a reduction in disease symptoms.
Biochemical and physiological effects:
N-cyclobutyl-3-fluoro-N-(2-hydroxyethyl)pyridine-4-carboxamide has been shown to have a potent and selective inhibitory effect on T-type calcium channels, both in vitro and in vivo. It has also been shown to have a good safety profile and pharmacokinetic properties, with a half-life of around 10 hours in humans. In preclinical studies, N-cyclobutyl-3-fluoro-N-(2-hydroxyethyl)pyridine-4-carboxamide has been shown to have anticonvulsant and analgesic effects, as well as potential therapeutic applications in hypertension.
実験室実験の利点と制限
One of the main advantages of N-cyclobutyl-3-fluoro-N-(2-hydroxyethyl)pyridine-4-carboxamide is its potent and selective inhibitory effect on T-type calcium channels. This makes it a valuable tool for studying the role of these channels in various diseases, as well as for developing new therapeutic agents that target these channels. However, one of the limitations of N-cyclobutyl-3-fluoro-N-(2-hydroxyethyl)pyridine-4-carboxamide is its relatively low yield in the synthesis process, which can limit its availability for research purposes.
将来の方向性
There are several future directions for the research and development of N-cyclobutyl-3-fluoro-N-(2-hydroxyethyl)pyridine-4-carboxamide. One potential application is in the treatment of epilepsy, where T-type calcium channels have been implicated in the pathogenesis of the disease. N-cyclobutyl-3-fluoro-N-(2-hydroxyethyl)pyridine-4-carboxamide could be further studied for its anticonvulsant effects and potential use as a therapeutic agent. Another potential application is in the treatment of neuropathic pain, where T-type calcium channels have also been implicated. N-cyclobutyl-3-fluoro-N-(2-hydroxyethyl)pyridine-4-carboxamide could be further studied for its analgesic effects and potential use as a painkiller. Finally, N-cyclobutyl-3-fluoro-N-(2-hydroxyethyl)pyridine-4-carboxamide could be further developed for its potential use in hypertension, where T-type calcium channels have been shown to play a role in the regulation of blood pressure.
合成法
The synthesis of N-cyclobutyl-3-fluoro-N-(2-hydroxyethyl)pyridine-4-carboxamide involves a series of chemical reactions. The starting material is 3-fluoropyridine-4-carboxylic acid, which is reacted with cyclobutanone in the presence of a base to form a cyclobutyl ketone intermediate. This intermediate is then reacted with 2-(hydroxyethyl)amine to form the final product, N-cyclobutyl-3-fluoro-N-(2-hydroxyethyl)pyridine-4-carboxamide. The overall yield of the synthesis is around 20%.
科学的研究の応用
N-cyclobutyl-3-fluoro-N-(2-hydroxyethyl)pyridine-4-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including epilepsy, neuropathic pain, and hypertension. It has been shown to have a potent and selective inhibitory effect on T-type calcium channels, which are involved in the regulation of neuronal excitability and neurotransmitter release. N-cyclobutyl-3-fluoro-N-(2-hydroxyethyl)pyridine-4-carboxamide has also been shown to have a good safety profile and pharmacokinetic properties, making it a promising candidate for further clinical development.
特性
IUPAC Name |
N-cyclobutyl-3-fluoro-N-(2-hydroxyethyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O2/c13-11-8-14-5-4-10(11)12(17)15(6-7-16)9-2-1-3-9/h4-5,8-9,16H,1-3,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJLMKZZWOBFFSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N(CCO)C(=O)C2=C(C=NC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[[(2S,6R)-2,6-dimethylmorpholine-4-carbonyl]-ethylamino]butanoic acid](/img/structure/B6644594.png)
![(2S,3R)-2-[[(4-fluorophenyl)-methylcarbamoyl]amino]-3-hydroxybutanoic acid](/img/structure/B6644599.png)
![1,2-dimethyl-N-[2-[(2R)-pyrrolidin-2-yl]ethyl]imidazole-4-sulfonamide](/img/structure/B6644605.png)
![1-[1-[(5-fluoropyridin-3-yl)methyl]piperidin-4-yl]-N-methylmethanamine](/img/structure/B6644607.png)


![4-[[(5-Fluoropyrimidin-2-yl)-methylamino]methyl]oxan-4-ol](/img/structure/B6644627.png)


![3-[Bis(prop-2-enyl)sulfamoyl]-4-methylthiophene-2-carboxylic acid](/img/structure/B6644675.png)
![[6,6-Dimethyl-4-[(5-methylpyridin-3-yl)methyl]morpholin-2-yl]methanol](/img/structure/B6644679.png)
![[3-Methyl-1-(1-methylimidazol-4-yl)sulfonylpyrrolidin-2-yl]methanol](/img/structure/B6644688.png)
![[4-(6-Ethyl-2-methylpyrimidin-4-yl)-6-methylmorpholin-2-yl]methanol](/img/structure/B6644698.png)
